BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis of 5-Fluoro-1H-indazole:
A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Fluoro-1H-indazole

Cat. No.: B1318929

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of 5-Fluoro-
1H-indazole (CAS No. 348-26-5), a key heterocyclic compound of interest in medicinal
chemistry and drug development. While comprehensive, experimentally-derived datasets for
this specific molecule are not uniformly available in public databases, this document outlines
the standard methodologies and expected data presentation formats for its analysis using
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Compound Identification

Property Value

Chemical Name 5-Fluoro-1H-indazole

CAS Number 348-26-5

Molecular Formula C7HsFN:2

Molecular Weight 136.13 g/mol

Monoisotopic Mass 136.04367633 Da[1]

Appearance Dark yellow to orange solid powder
Melting Point 119-125 °C
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Spectroscopic Data Summary

The following tables are structured to present the key quantitative data from NMR, IR, and
Mass Spectrometry. Note: Specific experimental data for 5-Fluoro-1H-indazole is not publicly
available at the time of this writing. These tables serve as a template for data presentation.

'H NMR (Proton NMR) Data

e Solvent: DMSO-ds

e Frequency: 400 MHz

. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
Data not
) n/a n/a n/a n/a
available
Data not
) n/a n/a n/a n/a
available
Data not
n/a n/a n/a n/a
available
Data not
) n/a n/a n/a n/a
available
Data not
_ n/a n/a n/a n/a
available

13C NMR (Carbon NMR) Data

e Solvent: DMSO-ds

e Frequency: 100 MHz
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Chemical Shift (8) ppm Assignment
Data not available n/a
Data not available n/a
Data not available n/a
Data not available n/a
Data not available n/a
Data not available n/a
Data not available n/a

FT-IR (Infrared) Spectroscopy Data

o Sample Preparation: KBr Pellet

Assignment (Vibrational

Wavenumber (cm~?) Intensity

Mode)
Data not available n/a n/a
Data not available n/a n/a
Data not available n/a n/a
Data not available n/a n/a

Mass Spectrometry Data

« lonization Method: Electron lonization (EI)

e Energy: 70 eV
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m/z (Mass/Charge) Relative Intensity (%) Assighment
Data not available n/a n/a
Data not available n/a n/a
Data not available n/a n/a

Experimental Protocols

The following are detailed, typical methodologies for obtaining the spectroscopic data for a
solid aromatic compound such as 5-Fluoro-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz (for *H) or 100 MHz (for 3C) NMR spectrometer.
Procedure:

o Sample Preparation: Accurately weigh approximately 5-10 mg of 5-Fluoro-1H-indazole and
dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-de or CDCIs) in a clean, dry NMR
tube.

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
chemical shift referencing (& = 0.00 ppm).

o Data Acquisition:

o

The sample is placed in the spectrometer's probe.
o The magnetic field is shimmed to ensure homogeneity.

o For 'H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters
include spectral width, acquisition time, and number of scans.

o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum to singlets for each unique carbon. A longer acquisition time and a greater
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number of scans are required due to the low natural abundance of 13C.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected to produce the final spectrum. Chemical shifts, coupling
constants, and integrations are then determined.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic
vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Procedure (KBr Pellet Method):
e Sample Preparation:

o Finely grind 1-2 mg of 5-Fluoro-1H-indazole with approximately 100-200 mg of dry, IR-
grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a
homogenous, fine powder.

o Place the mixture into a pellet die.
o Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.

e Background Spectrum: Acquire a background spectrum of the empty sample compartment to
subtract atmospheric (CO2, H20) contributions.

o Sample Analysis: Place the KBr pellet in the sample holder of the FT-IR instrument.

o Data Acquisition: The sample is scanned with IR radiation, and the resulting interferogram is
recorded. This is then Fourier-transformed by the instrument's software to generate the
infrared spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule,
confirming its elemental composition.
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Instrumentation: A mass spectrometer equipped with an Electron lonization (EI) source.
Procedure (Electron lonization - EI):

o Sample Introduction: A small amount of the solid sample is introduced into the instrument,
typically via a direct insertion probe. The sample is then heated under high vacuum to induce
volatilization.

 lonization: The gaseous analyte molecules are bombarded by a beam of high-energy
electrons (typically 70 eV). This collision ejects an electron from the molecule, forming a
positively charged molecular ion (M+e) and causing extensive, reproducible fragmentation.

e Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated by an
electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The
analyzer separates the ions based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum that plots relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a newly synthesized or purified chemical compound like 5-Fluoro-1H-indazole.
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General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 5-Fluoro-1H-indazole: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1318929#spectroscopic-data-nmr-ir-mass-of-5-
fluoro-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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